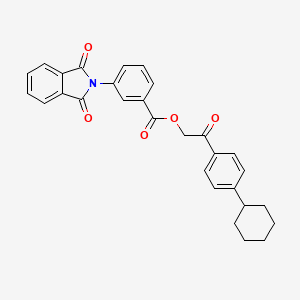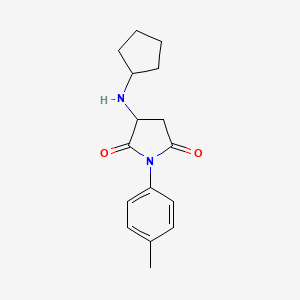
3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter in the central nervous system, and its levels are regulated by GABA transaminase. Inhibition of this enzyme leads to increased levels of GABA, which can have a variety of effects on the brain and body. CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications.
Mécanisme D'action
3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione works by inhibiting GABA transaminase, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing GABA levels, 3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione can have a variety of effects on the brain and body, including reducing seizure activity, reducing anxiety, and reducing drug-seeking behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione are primarily related to its ability to increase GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing GABA levels, 3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione can have a variety of effects on the brain and body, including reducing seizure activity, reducing anxiety, and reducing drug-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione in lab experiments is its potency and specificity as a GABA transaminase inhibitor. This allows researchers to study the effects of increased GABA levels in a controlled manner. However, one limitation of using 3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Orientations Futures
There are many potential future directions for research on 3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione. One area of interest is its potential therapeutic applications in conditions such as epilepsy, addiction, and anxiety. Additional research is needed to determine the optimal dosing and administration strategies for these conditions. Other potential future directions include studying the effects of 3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione on other neurotransmitter systems and exploring its potential as a tool for studying the role of GABA in the brain.
Méthodes De Synthèse
3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione can be synthesized via a multi-step process involving the reaction of cyclopentylamine and 4-methylphenylacetic acid. The resulting intermediate is then reacted with phthalic anhydride to form the final product.
Applications De Recherche Scientifique
3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic applications in a variety of conditions, including epilepsy, addiction, and anxiety. In preclinical studies, 3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been shown to be effective in reducing seizure activity and increasing GABA levels in the brain. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
3-(cyclopentylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-6-8-13(9-7-11)18-15(19)10-14(16(18)20)17-12-4-2-3-5-12/h6-9,12,14,17H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUIWTPZPJYFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5234515.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5234534.png)
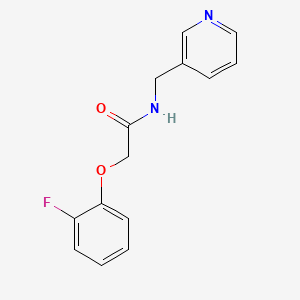
![4-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5234549.png)
![3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B5234555.png)
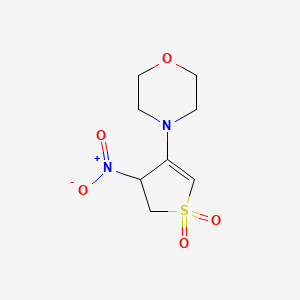
![1-chloro-4-(2-chlorophenyl)-2-[(2-nitrophenyl)thio]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5234564.png)
![5'-(4-chlorophenyl)-3'-(3-methylphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5234567.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B5234570.png)
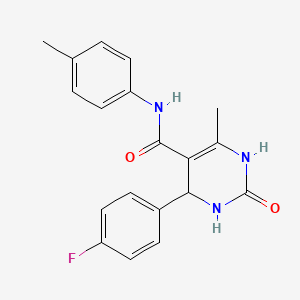
![N-{4-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B5234580.png)
![4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5234588.png)
![ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B5234590.png)
